Physical Form and Melting Point Advantage Over Dimethyl 2,3-quinolinedicarboxylate (CAS 17507-03-8)
Diethyl 2,3-quinolinedicarboxylate (CAS 32413-08-4) exhibits a melting point of 54–56 °C, which is 51–54 °C lower than the melting point of the closest analog, dimethyl 2,3-quinolinedicarboxylate (CAS 17507-03-8; mp 107–108 °C) . This significant difference means the diethyl ester is more readily liquefied under mild warming, facilitating its use as a neat reactant or in low-temperature solution-phase syntheses where the dimethyl ester would remain solid and potentially suffer from slower dissolution kinetics. In the context of industrial-scale synthesis of 2-(2-imidazolin-2-yl)quinoline herbicides, the ability to handle the diethyl ester as a low-melting solid or liquid simplifies reactor charging and reduces the energy input required for homogenization compared to the higher-melting dimethyl analog [1].
| Evidence Dimension | Melting Point (Physical State at 25 °C) |
|---|---|
| Target Compound Data | 54–56 °C (solid at 25 °C, but low-melting) |
| Comparator Or Baseline | Dimethyl 2,3-quinolinedicarboxylate: 107–108 °C |
| Quantified Difference | ΔTm = 51–54 °C lower for the diethyl ester |
| Conditions | Differential scanning calorimetry / open capillary method (literature values) |
Why This Matters
Lower melting point translates directly to improved handling and faster dissolution in ambient-temperature reactions, reducing process cycle time and energy costs in large-scale syntheses.
- [1] US Patent 5,276,157. Process for the purification of 2,3-pyridine and quinolinedicarboxylic acid diester compounds. https://patents.justia.com/patent/5276157 (accessed 2026-04-20). View Source
